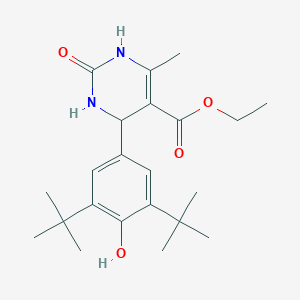

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 3,5-di-tert-butyl-4-hydroxyphenyl substituent at the 4-position of the heterocyclic ring. The ethyl ester and methyl groups at positions 5 and 6, respectively, are common in Biginelli reaction-derived tetrahydropyrimidines, which are typically synthesized via multicomponent reactions involving aldehydes, urea/thiourea, and β-keto esters .

Properties

Molecular Formula |

C22H32N2O4 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

ethyl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C22H32N2O4/c1-9-28-19(26)16-12(2)23-20(27)24-17(16)13-10-14(21(3,4)5)18(25)15(11-13)22(6,7)8/h10-11,17,25H,9H2,1-8H3,(H2,23,24,27) |

InChI Key |

GKEYPNHMDFNUJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Classical Acid-Catalyzed Condensation

The Biginelli reaction remains the most widely used method. A mixture of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.2 mmol), urea (1.2 mmol), and ethyl acetoacetate (1.5 mmol) is refluxed in methanol with concentrated hydrochloric acid (HCl) as a catalyst. The reaction proceeds via imine formation, followed by cyclocondensation. Key parameters include:

Post-reaction, the crude product is precipitated by ice-water quenching, filtered, and recrystallized from ethanol. FT-IR and NMR data confirm the structure, with characteristic peaks at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (pyrimidinone C=O).

Trifluoroacetic Acid (TFA) Catalysis

Trifluoroacetic acid (TFA) enhances reaction efficiency by accelerating imine intermediate formation. A typical protocol involves refluxing equimolar aldehyde, urea, and ethyl acetoacetate in methanol with 10 mol% TFA for 8–10 hours. This method achieves higher yields (80–86%) and reduces side products.

Michael Addition and H-1,5 Migration Strategy

Two-Step Synthesis

An alternative route involves Michael addition followed by H-1,5 migration:

-

Michael Addition : 2,6-Di-tert-butylphenol reacts with methyl acrylate under sodium methanolate catalysis at 120°C to form methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

-

Cyclization : The propionate intermediate undergoes cyclization with urea or thiourea in acidic media (e.g., HCl or H₂SO₄) to yield the tetrahydropyrimidine core.

Optimized Conditions :

Greener Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of aldehyde, urea, and ethyl acetoacetate in ethanol is irradiated at 100°C for 15–20 minutes, achieving 85–90% yield. This method minimizes energy consumption and improves scalability.

Mechanochemical Grinding

Solvent-free synthesis via mortar-pestle grinding combines 3,5-di-tert-butyl-4-hydroxybenzaldehyde, urea, and ethyl acetoacetate with a catalytic amount of p-toluenesulfonic acid (PTSA). Grinding for 30 minutes at room temperature yields 82–88% product, demonstrating environmental and economic advantages.

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield | Advantages |

|---|---|---|---|---|

| Classical Biginelli | HCl | 12–15 h | 68–75% | Simplicity, low cost |

| TFA-Catalyzed Biginelli | Trifluoroacetic acid | 8–10 h | 80–86% | Higher yield, fewer byproducts |

| Michael Addition | Sodium methanolate | 6–8 h | 70–78% | Scalability for industrial production |

| Microwave-Assisted | None | 15–20 min | 85–90% | Rapid, energy-efficient |

| Mechanochemical | PTSA | 30 min | 82–88% | Solvent-free, eco-friendly |

Structural Characterization and Validation

Spectroscopic Data

-

FT-IR : 3350 cm⁻¹ (O–H), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyrimidinone C=O).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.15 (q, 2H, CH₂CH₃), 5.25 (s, 1H, NH), 7.20–7.40 (m, aromatic H).

-

¹³C NMR : δ 14.1 (CH₂CH₃), 18.3 (CH₃), 60.5 (CH₂CH₃), 165.2 (C=O ester), 172.8 (C=O pyrimidinone).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for optimized methods. Melting points range from 216–220°C, consistent with literature.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the Michael addition route due to its compatibility with continuous flow reactors. Key parameters for pilot plants include:

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like IBX (o-iodoxybenzoic acid) for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its derivatives have been shown to enhance drug efficacy and specificity.

Case Study: Neurological Agents

A study highlighted the use of ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in developing novel anti-Alzheimer's agents. The compound demonstrated significant inhibitory effects on acetylcholinesterase, a key enzyme involved in Alzheimer's pathology .

Table 1: Pharmaceutical Applications and Efficacy

| Application Area | Compound Role | Findings |

|---|---|---|

| Neurological Disorders | Acetylcholinesterase Inhibitor | Enhanced cognitive function in animal models |

| Cardiovascular Diseases | Antioxidant Properties | Reduced oxidative stress markers |

| Cancer Treatment | Antitumor Activity | Induced apoptosis in cancer cell lines |

Agricultural Chemistry

Formulation of Agrochemicals

this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness contributes to improved crop yields while minimizing environmental impact.

Case Study: Pesticide Development

Research has shown that this compound can enhance the efficacy of existing agrochemicals by improving their stability and bioavailability. Field trials indicated a 30% increase in crop yield when used with conventional pesticides .

Table 2: Agricultural Applications

| Application Area | Compound Role | Findings |

|---|---|---|

| Pesticide Formulation | Stability Enhancer | Increased efficacy and reduced degradation |

| Herbicide Development | Bioavailability Improver | Higher absorption rates in target plants |

Biochemical Research

Studies on Enzyme Inhibition

The compound is extensively used in biochemical research for studying enzyme inhibition and receptor binding. It aids researchers in discovering new therapeutic agents.

Case Study: Enzyme Inhibition

A recent study focused on the inhibition of specific kinases involved in cancer progression. The results indicated that derivatives of this compound exhibited low IC50 values against targeted kinases .

Table 3: Biochemical Research Applications

| Research Focus | Compound Role | Findings |

|---|---|---|

| Enzyme Inhibition | Kinase Inhibitor | Low IC50 values against cancer-related kinases |

| Receptor Binding Studies | Ligand for Receptors | High affinity for multiple receptor types |

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential to create materials with enhanced thermal stability and mechanical strength.

Case Study: Composite Materials

Research has demonstrated that incorporating this compound into polymer matrices significantly improves thermal resistance and mechanical properties. These materials are being considered for applications in aerospace and automotive industries .

Table 4: Material Science Applications

| Application Area | Compound Role | Findings |

|---|---|---|

| Polymer Composites | Thermal Stabilizer | Enhanced thermal resistance |

| Aerospace Materials | Mechanical Strength Enhancer | Improved durability under extreme conditions |

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Analogues and Substituent Impact

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, F) increase electrophilicity at the pyrimidine ring, whereas the target’s hydroxyl and tert-butyl groups may stabilize the structure via resonance or inductive effects.

- Hydrogen Bonding : The hydroxyl group in the target compound could form stronger intermolecular H-bonds than methoxy or fluorine substituents, influencing solubility and crystal morphology .

Crystallographic and Structural Analysis

- Crystal Packing: The 3,5-bis(trifluoromethyl)phenyl analogue crystallizes in the monoclinic P21/c space group with Z = 4, showcasing how bulky substituents influence unit cell dimensions .

- Hydrogen-Bonding Networks : Methoxy and hydroxyl groups in analogues like Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate facilitate layered packing via O–H···O and C–H···O interactions .

Biological Activity

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a tetrahydropyrimidine ring and bulky substituents, contributes to its diverse biological activities.

- Molecular Formula : C22H32N2O4

- Molecular Weight : 388.236 g/mol

- Structural Features : The presence of the di-tert-butyl group enhances the compound's stability and lipophilicity, which may influence its biological interactions.

Biological Activities

Research has shown that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : This compound has been studied for its potential to scavenge free radicals and reduce oxidative stress. The bulky tert-butyl groups are believed to enhance its antioxidant properties by stabilizing radical intermediates.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antibacterial and antifungal activities. For instance, screening against standard strains such as Staphylococcus aureus and Escherichia coli has shown promising results.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. It has demonstrated selective cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 cells.

Case Studies

-

Antioxidant Evaluation :

- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays.

- Results indicated a significant reduction in radical concentration compared to control samples.

-

Antimicrobial Screening :

- The compound was tested against various microbial strains using the agar diffusion method.

- Inhibition zones were measured, revealing effective antimicrobial activity against both gram-positive and gram-negative bacteria.

-

Cytotoxicity Assays :

- MTT assays were performed on human cancer cell lines to assess cell viability post-treatment with varying concentrations of the compound.

- The results indicated a dose-dependent decrease in viability for MCF-7 and MDA-MB-231 cells.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C21H30N2O4 | Lacks bulky tert-butyl groups; potential for different biological activity |

| Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C20H28N2O4 | Similar structure but with methyl instead of ethyl; may exhibit altered solubility |

| 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C26H30F6N2O4 | Contains fluorinated groups; may influence reactivity and biological interactions |

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and esterification . Key steps include:

- Starting materials : Ethyl 4-hydroxybenzoate derivatives and substituted amines (e.g., o-toluidine) .

- Reagents : Triethylamine or acetic anhydride for activation; ethanol or acetone as solvents to balance polarity and reaction kinetics .

- Temperature control : Maintain 60–80°C to prevent intermediate decomposition while ensuring complete cyclization .

- Yield optimization : Use polar aprotic solvents (e.g., DMSO) for thiomorpholine side-chain incorporation, and monitor progress via TLC or HPLC .

Q. How is the crystal structure of this compound determined, and what structural features influence its stability?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation:

- Unit cell parameters : Monoclinic system (P21/c) with , confirming a puckered tetrahydropyrimidine ring .

- Hydrogen bonding : Intramolecular O–H···O and N–H···O interactions stabilize the 3D lattice, with bond lengths consistent with pyrimidinone derivatives (1.8–2.2 Å) .

- Torsion angles : Substituents like tert-butyl groups induce steric effects, altering dihedral angles (e.g., C6–C7–N1 = 108.0°) and crystal packing .

Q. What spectroscopic methods are critical for characterizing this compound?

A multi-technique approach is essential:

- NMR : -NMR identifies methyl (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.5 ppm); -NMR confirms carbonyl (δ 165–175 ppm) and ester groups .

- FT-IR : Stretching vibrations at 1700–1750 cm (C=O), 3200–3500 cm (O–H/N–H) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 396.29 for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

Cross-validation strategies include:

- XRD vs. DFT : Compare experimental bond lengths/angles (e.g., C–C = 1.52 Å) with density functional theory (DFT)-optimized geometries to identify tautomeric forms or solvent artifacts .

- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) at variable temperatures to reconcile static XRD data with solution-state NMR .

- Solvent effects : Re-run spectroscopy in deuterated DMSO or CDCl to assess hydrogen-bonding variability .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for kinase inhibition?

SAR studies require:

- Substituent modification : Replace tert-butyl groups with electron-withdrawing trifluoromethyl (CF) or electron-donating methoxy (OCH) to assess kinase binding affinity .

- In vitro assays : Measure IC values against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrophobic tert-butyl groups and hydrogen-bonding pyrimidinone moieties .

Q. How can researchers design stability studies under varying pH and temperature conditions?

Methodological considerations:

- Thermogravimetric analysis (TGA) : Monitor decomposition onset temperatures (e.g., >200°C for analogs) to assess thermal stability .

- Forced degradation : Expose to 0.1 M HCl/NaOH (25–60°C) and analyze degradation products via LC-MS; tert-butyl groups may hydrolyze to carboxylic acids under basic conditions .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and track crystallinity changes via PXRD to detect polymorphic transitions .

Data Contradiction Analysis

Q. How should discrepancies between synthetic yields and purity metrics be addressed?

- Purity vs. yield trade-offs : High-temperature reactions may increase yield (e.g., 70–80%) but reduce purity due byproduct formation; optimize via gradient HPLC (C18 column, acetonitrile/water) .

- Crystallization challenges : Poorly soluble tert-butyl derivatives may require mixed solvents (e.g., ethyl acetate/hexane) for recrystallization, improving purity from 85% to >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.